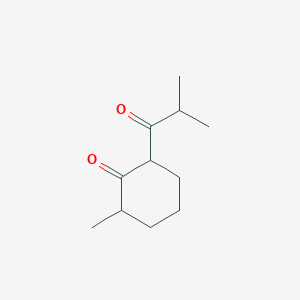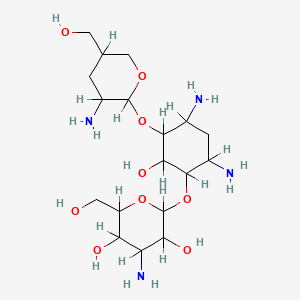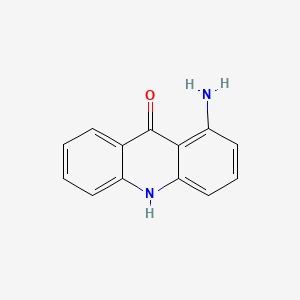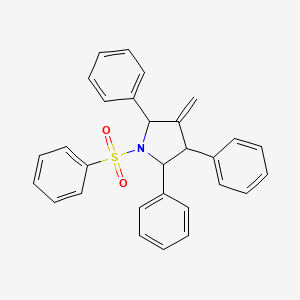
1,5-Dibromo-3-chloro-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-3-chloro-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6HBr2ClN2O4 It is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-chloro-2,4-dinitrobenzene typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of bromine and chlorine atoms through electrophilic aromatic substitution reactions. Bromine can be introduced using bromine in the presence of a catalyst like iron(III) bromide, while chlorine can be introduced using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-3-chloro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the existing substituents direct the incoming electrophiles to specific positions on the benzene ring.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and catalysts such as iron(III) chloride.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions in the presence of a base.
Reduction: Reducing agents like tin and hydrochloric acid.
Major Products
Substitution Reactions: Products with additional substituents on the benzene ring.
Reduction Reactions: Products with amino groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
1,5-Dibromo-3-chloro-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-3-chloro-2,4-dinitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The electron-withdrawing nitro groups make the compound highly reactive towards nucleophiles, while the halogen atoms can participate in electrophilic substitution reactions. These interactions can affect various molecular pathways, leading to changes in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but with a fluorine atom instead of a chlorine atom.
1-Chloro-2,4-dinitrobenzene: Lacks the bromine atoms but has similar nitro and chlorine substituents.
1-Bromo-2,4-dinitrobenzene: Contains only one bromine atom and similar nitro groups.
Uniqueness
1,5-Dibromo-3-chloro-2,4-dinitrobenzene is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring
Propiedades
Número CAS |
72168-03-7 |
|---|---|
Fórmula molecular |
C6HBr2ClN2O4 |
Peso molecular |
360.34 g/mol |
Nombre IUPAC |
1,5-dibromo-3-chloro-2,4-dinitrobenzene |
InChI |
InChI=1S/C6HBr2ClN2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H |
Clave InChI |
VZQYDQFKBNVAFG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Cl)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)


![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)



![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)





